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Compound of Interest

Compound Name: 7-Chloro-2-iodofuro[3,2-b]pyridine

Cat. No.: B1530458 Get Quote

An In-Depth Technical Guide to the Solubility of 7-Chloro-2-iodofuro[3,2-b]pyridine

Abstract
7-Chloro-2-iodofuro[3,2-b]pyridine is a halogenated heterocyclic compound of significant

interest in medicinal chemistry and drug discovery, often utilized as a key building block in the

synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] A

thorough understanding of its solubility is paramount for optimizing reaction conditions,

purification processes, and formulation development. This technical guide addresses the

solubility profile of 7-Chloro-2-iodofuro[3,2-b]pyridine. Due to the limited availability of

specific quantitative solubility data in public literature, this document provides a comprehensive

analysis based on its molecular structure, a qualitative solubility prediction in common organic

solvents, and a detailed, field-proven experimental protocol for its empirical determination. This

guide is intended for researchers, chemists, and drug development professionals who require a

robust framework for handling and utilizing this compound.

Introduction to 7-Chloro-2-iodofuro[3,2-b]pyridine
7-Chloro-2-iodofuro[3,2-b]pyridine is an aromatic organic compound featuring a fused

furo[3,2-b]pyridine core. The furo[3,2-b]pyridine scaffold is a prominent feature in many

pharmacologically active molecules.[2][3] The molecule's utility is enhanced by its two halogen

substituents: a chloro group on the pyridine ring and an iodo group on the furan ring. These

sites provide reactive handles for further chemical modification, making the compound a

versatile intermediate.[1]
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CAS Number: 1071540-54-9[4][5]

Molecular Formula: C₇H₃ClINO[4][5]

Molecular Weight: 279.46 g/mol [4][5]

The solubility of this compound is dictated by the interplay of its structural features. The large,

fused aromatic ring system is inherently nonpolar, while the nitrogen and oxygen heteroatoms,

along with the polar C-Cl and C-I bonds, introduce a degree of polarity. This structure suggests

that its solubility will be poor in aqueous solutions but favorable in a range of organic solvents.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 7-Chloro-2-
iodofuro[3,2-b]pyridine and its parent furo[3,2-b]pyridine core is presented below. This data

provides a foundational understanding for predicting its behavior in solution.

Property Value Source Compound

Molecular Formula C₇H₃ClINO
Multiple Sources[4][5]

[6]

7-Chloro-2-

iodofuro[3,2-b]pyridine

Molecular Weight 279.46 g/mol
Multiple Sources[4][5]

[6]

7-Chloro-2-

iodofuro[3,2-b]pyridine

Boiling Point
~294.0 ± 35.0 °C

(Predicted)
Vendor Data[1]

7-Chloro-2-

iodofuro[3,2-b]pyridine

Density
~2.091 ± 0.06 g/cm³

(Predicted)
Vendor Data[1]

7-Chloro-2-

iodofuro[3,2-b]pyridine

Purity Typically ≥97%
Commercial

Suppliers[4]

7-Chloro-2-

iodofuro[3,2-b]pyridine

Predicted logP 1.44 ALOGPS (via HMDB)
Furo[3,2-b]pyridine

(Parent Core)

Predicted pKa (Basic) 3.33
ChemAxon (via

HMDB)

Furo[3,2-b]pyridine

(Parent Core)
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Solubility Profile: A Predictive and Qualitative
Analysis
While specific quantitative solubility data for 7-Chloro-2-iodofuro[3,2-b]pyridine is not widely

published, a reliable qualitative assessment can be derived from its molecular structure based

on the "like dissolves like" principle.

Nonpolar Aromatic Core: The fused furo[3,2-b]pyridine ring system is the dominant feature,

making the molecule largely hydrophobic.

Halogen Substituents: The chlorine and iodine atoms increase the molecular weight and

polarizability, favoring interactions with polarizable organic solvents like dichloromethane and

chloroform.

Heteroatoms: The nitrogen and oxygen atoms are potential hydrogen bond acceptors, which

may allow for limited solubility in polar protic solvents. However, the absence of hydrogen

bond donors on the molecule limits its ability to dissolve well in highly polar, protic media like

water.

Based on this analysis, the following solubility profile is predicted:
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Solvent Class Common Solvents Predicted Solubility Rationale

Aprotic Polar
DMSO, DMF,

Acetonitrile
High

Strong dipole-dipole

interactions facilitate

dissolution.

Chlorinated
Dichloromethane

(DCM), Chloroform
High

Similar polarity and

high polarizability

allow for effective

solvation.

Ethers
Tetrahydrofuran

(THF), Diethyl Ether
Moderate to High

Moderate polarity and

ability to accept

hydrogen bonds are

favorable.

Alcohols Methanol, Ethanol Low to Moderate

The solvent's

hydrogen bonding

network is not easily

disrupted by the

largely nonpolar

solute.

Aromatic Nonpolar Toluene, Benzene Moderate

Pi-stacking

interactions between

the solute and solvent

aromatic rings can

promote solubility.

Aliphatic Nonpolar Hexanes, Heptane Low

van der Waals forces

are insufficient to

overcome the solute's

intermolecular forces.

Aqueous Water, Buffers Very Low/Insoluble

The molecule's

hydrophobicity

prevents significant

interaction with the

highly polar water

molecules.
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Experimental Protocol for Thermodynamic
Solubility Determination
For researchers requiring precise quantitative data, the following protocol outlines the widely

accepted shake-flask method for determining thermodynamic equilibrium solubility.[7][8] This

methodology provides a self-validating system for generating reliable and reproducible data.

Objective: To determine the equilibrium solubility of 7-Chloro-2-iodofuro[3,2-b]pyridine in a

selected solvent at a controlled temperature.

Materials and Reagents:

7-Chloro-2-iodofuro[3,2-b]pyridine (solid, ≥97% purity)

Selected analytical grade solvents (e.g., DMSO, Dichloromethane, Methanol)

Glass vials with PTFE-lined screw caps

Orbital shaker with temperature control

Centrifuge

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Calibrated analytical balance

Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis

Spectrophotometer

Methodology:

Preparation of Saturated Solutions:

Add an excess amount of solid 7-Chloro-2-iodofuro[3,2-b]pyridine to a vial containing a

known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at

the end of the experiment is crucial to ensure saturation.[8]
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Prepare each solvent system in triplicate for statistical validity.

Equilibration:

Securely cap the vials to prevent solvent evaporation.

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and

agitation speed.

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the

solution has reached thermodynamic equilibrium with the solid phase.

Phase Separation:

After equilibration, remove the vials and allow the undissolved solid to settle.

To separate the saturated supernatant from the excess solid, centrifuge the vials at high

speed (e.g., 10,000 rpm for 15 minutes). Alternatively, allow the solid to settle completely

by gravity.

Sample Collection and Dilution:

Carefully withdraw an aliquot of the clear supernatant using a pipette.

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.

This step removes any remaining microscopic solid particles.

Accurately dilute the filtered saturated solution with the appropriate solvent to a

concentration that falls within the linear range of the analytical instrument's calibration

curve.

Quantification of Dissolved Solute:

Prepare a series of standard solutions of known concentrations of 7-Chloro-2-
iodofuro[3,2-b]pyridine in the test solvent.

Analyze the standard solutions using a suitable analytical method (HPLC-UV is preferred

for its specificity) to generate a calibration curve.
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Analyze the diluted sample solution under the same conditions.

Determine the concentration of the diluted sample by interpolating its response against the

calibration curve.

Calculation and Reporting:

Calculate the original concentration in the saturated solution by multiplying the measured

concentration by the dilution factor.

Express the final solubility in standard units, such as mg/mL or mol/L.
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1. Preparation & Equilibration

2. Separation & Sampling

3. Analysis & Calculation

Add excess solute to
known volume of solvent

Seal vials and place in
temperature-controlled shaker

Equilibrate for 24-48 hours

Centrifuge vials to
pellet excess solid

Withdraw clear supernatant

Filter through 0.22 µm filter

Accurately dilute filtered samplePrepare calibration curve
(HPLC-UV or UV-Vis)

Analyze diluted sample

Calculate original concentration
(Solubility in mg/mL or mol/L)
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{Solubility of
7-Chloro-2-iodofuro[3,2-b]pyridine}

Solvent Polarity

'Like dissolves like' principle.
Higher solubility in moderately polar

to nonpolar organic solvents.

Temperature

Solubility of solids typically
increases with temperature.
Crucial for recrystallization.

pH (Aqueous Systems)

Pyridine nitrogen is weakly basic (pKa ~3.3).
Slightly increased solubility at low pH

due to protonation, but overall
aqueous solubility remains very low.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1530458#7-chloro-2-iodofuro-3-2-b-pyridine-
solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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